

Pik-75: A Multifaceted Kinase Inhibitor Targeting Cancer Cell Proliferation and Survival

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Compound of Interest

Compound Name: *Pik-75*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pik-75 is a potent small molecule inhibitor with a complex mechanism of action that extends beyond its initial characterization as a selective phosphatidylinositol 3-kinase (PI3K) p110 α inhibitor. Emerging research has unveiled its ability to target additional critical cellular kinases, including cyclin-dependent kinase 9 (CDK9) and DNA-dependent protein kinase (DNA-PK). This multi-targeted profile underlies its efficacy in inducing apoptosis, inhibiting cell proliferation, and overcoming therapeutic resistance in various cancer models. This technical guide provides a comprehensive overview of the mechanism of action of **Pik-75** in cancer cells, detailing its impact on key signaling pathways, summarizing quantitative data, and outlining protocols for key experimental validations.

Core Mechanism of Action: A Multi-Pronged Attack on Cancer Cell Signaling

Pik-75 exerts its anti-cancer effects through the inhibition of several key kinases that are crucial for cancer cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt Signaling Pathway

The primary and most well-characterized mechanism of action of **Pik-75** is the potent and selective inhibition of the p110 α isoform of phosphoinositide 3-kinase (PI3K α)[\[1\]](#)[\[2\]](#)[\[3\]](#). PI3K α is

a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in a wide range of human cancers due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN[4].

By inhibiting PI3K α , **Pik-75** blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3)[2]. The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt[3][5]. The subsequent decrease in phosphorylated Akt (p-Akt) disrupts a cascade of downstream signaling events that promote cell survival, proliferation, and growth[3][6][7]. This inhibition of the PI3K/Akt pathway ultimately leads to cell cycle arrest and the induction of apoptosis[3][7][8].

Dual Inhibition of CDK9 and Transcriptional Regulation

Recent studies have identified **Pik-75** as a dual inhibitor of both PI3K and cyclin-dependent kinase 9 (CDK9)[6][9]. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a critical role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II.

The inhibition of CDK9 by **Pik-75** leads to a rapid decrease in the transcription of short-lived anti-apoptotic proteins, most notably myeloid cell leukemia-1 (Mcl-1)[6][9]. Mcl-1 is a crucial survival factor in many cancer types, and its downregulation is a key contributor to the apoptotic effects of **Pik-75**[6]. This dual-targeting mechanism provides a synergistic anti-cancer effect, as both the PI3K/Akt and the CDK9/Mcl-1 axes are critical for cancer cell survival.

Potent Inhibition of DNA-PK

Pik-75 has also been shown to be a potent inhibitor of the DNA-dependent protein kinase (DNA-PK)[1]. DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. While the direct contribution of DNA-PK inhibition to the overall anti-cancer efficacy of **Pik-75** is still under investigation, it suggests a potential role for **Pik-75** in sensitizing cancer cells to DNA-damaging agents.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of **Pik-75** against various kinase isoforms and its cytotoxic effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of **Pik-75**

Target Kinase	IC50 (nM)	Reference
PI3K p110 α	5.8	[1]
PI3K p110 β	1300	[1]
PI3K p110 γ	76	[1][2]
PI3K p110 δ	510	[1]
DNA-PK	2	[1]

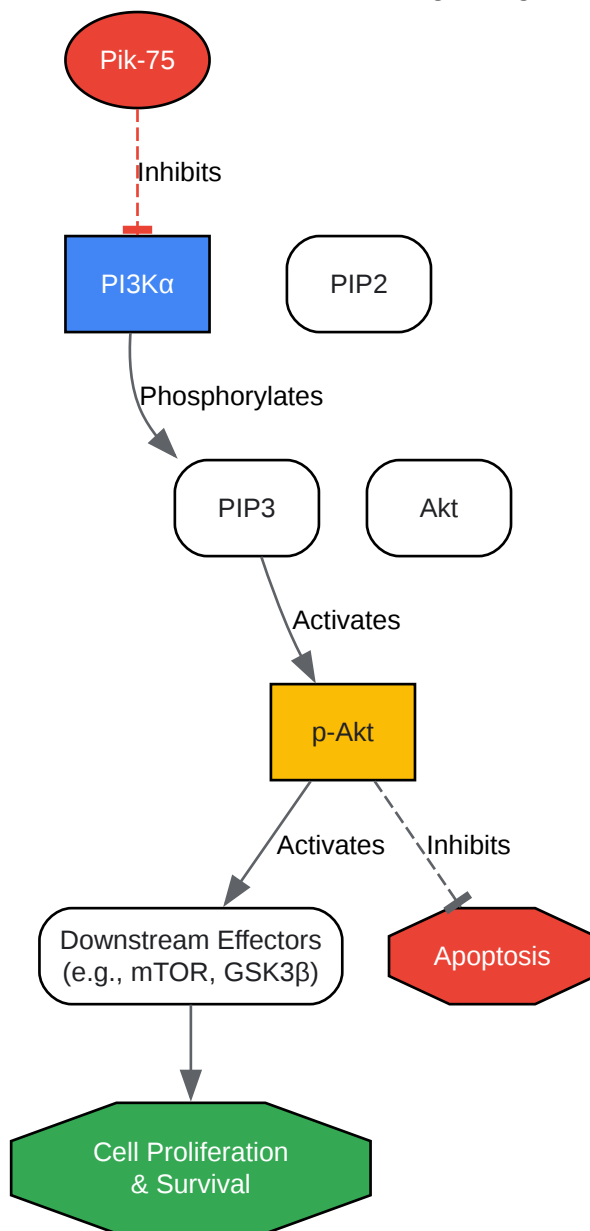
Table 2: Cytotoxicity of **Pik-75** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference
Mino	Mantle Cell Lymphoma	3.82	[10]
Mino-Re (Venetoclax-resistant)	Mantle Cell Lymphoma	1.50	[10]
Rec-1	Mantle Cell Lymphoma	6.09	[10]
Rec1-Re (Venetoclax-resistant)	Mantle Cell Lymphoma	10.90	[10]
Maver-1	Mantle Cell Lymphoma	7.15	[10]
Granta519	Mantle Cell Lymphoma	17.19	[10]
JeKo-1	Mantle Cell Lymphoma	9.56	[10]
Z-138	Mantle Cell Lymphoma	8.09	[10]
SKOV-3	Ovarian Cancer	Not specified, but 0.4-fold decrease with targeted nanosuspension	[11]
CHO-IR	N/A (Insulin Receptor Overexpressing)	78 (for insulin-induced PKB phosphorylation)	[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **Pik-75** and a general workflow for evaluating its anti-cancer activity.

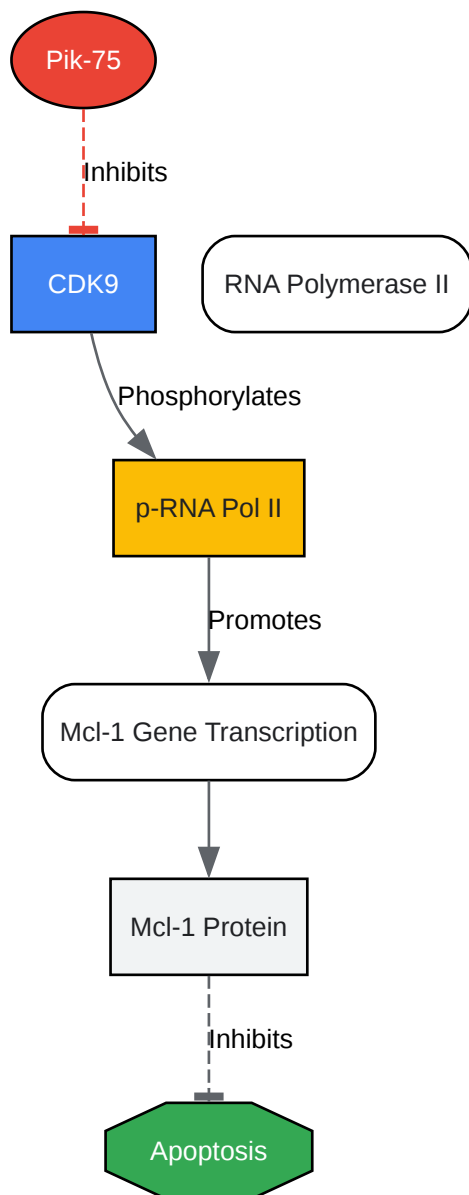
Pik-75 Inhibition of the PI3K/Akt Signaling Pathway



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Caption: **Pik-75** inhibits PI3K α , blocking Akt activation and promoting apoptosis.

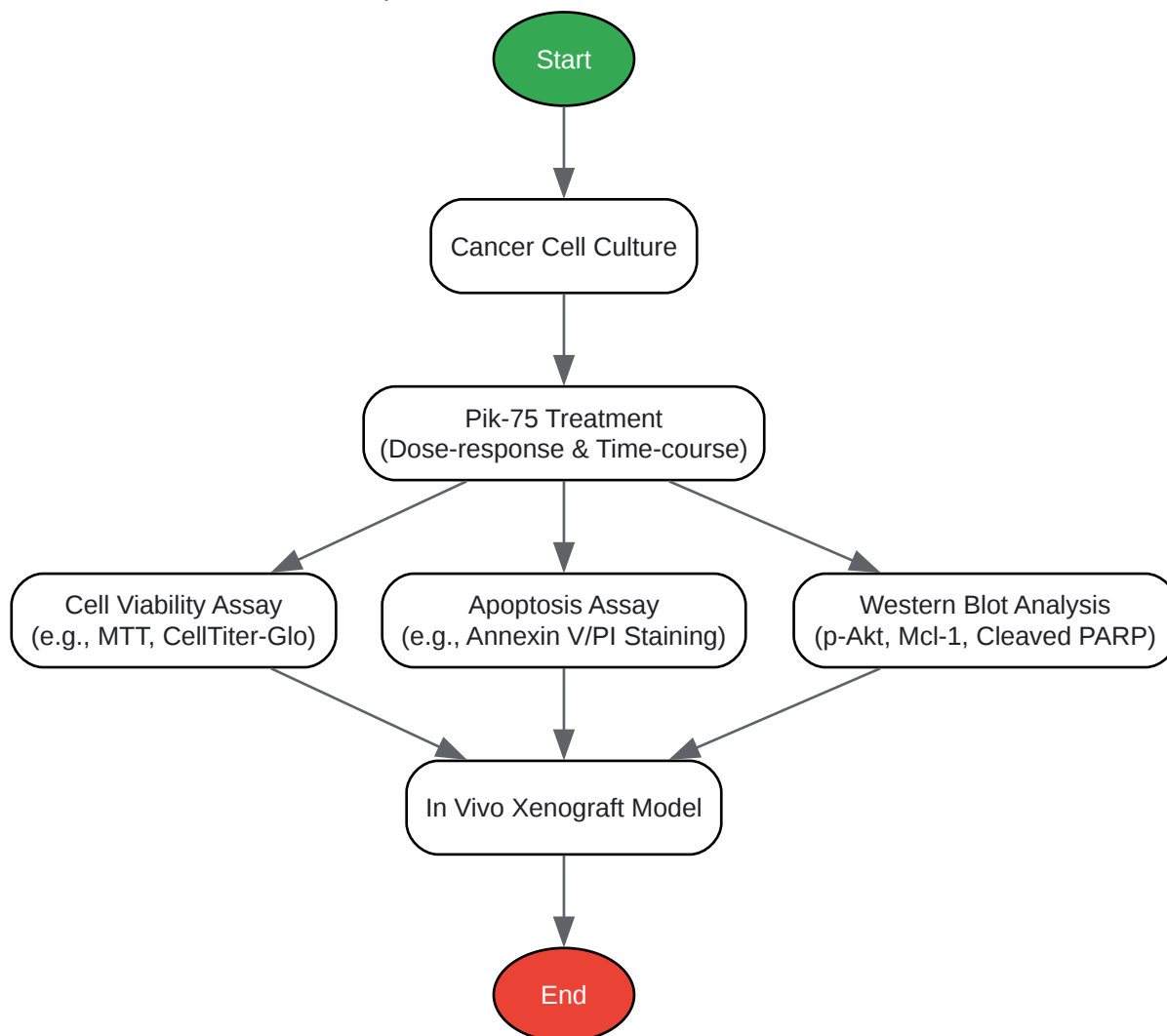
Pik-75 Inhibition of the CDK9/Mcl-1 Axis



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Caption: **Pik-75** inhibits CDK9, leading to reduced Mcl-1 and induction of apoptosis.

General Experimental Workflow for Pik-75 Evaluation



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Caption: A typical workflow to assess the anti-cancer effects of **Pik-75**.

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for key experiments commonly used to investigate the mechanism of action of **Pik-75**.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of **Pik-75** on cancer cells.

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Pik-75** Treatment: Prepare serial dilutions of **Pik-75** in culture medium. Remove the old medium from the wells and add 100 μ L of the **Pik-75** dilutions. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying the induction of apoptosis by **Pik-75**.

- Cell Treatment: Treat cancer cells with **Pik-75** at the desired concentrations for 24-48 hours.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
- Washing: Wash the cells twice with cold PBS.
- Staining: Resuspend the cells in 100 μ L of 1X Annexin V binding buffer. Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide (PI).
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

- Analysis: Add 400 μ L of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
- Data Interpretation:
 - Annexin V-negative/PI-negative: Live cells
 - Annexin V-positive/PI-negative: Early apoptotic cells
 - Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
 - Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation levels following **Pik-75** treatment.

- Cell Lysis: Treat cells with **Pik-75**, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, Mcl-1, cleaved PARP, β -actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of **Pik-75**.

- Cell Implantation: Subcutaneously inject cancer cells (e.g., $1-5 \times 10^6$ cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Randomize the mice into treatment and control groups. Administer **Pik-75** (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule and dosage.
- Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
- Monitoring: Monitor the body weight and overall health of the mice throughout the study.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-Akt or Mcl-1).

Overcoming Therapeutic Resistance

A significant application of **Pik-75** in oncology is its ability to overcome resistance to other targeted therapies. For instance, in mantle cell lymphoma, **Pik-75** has been shown to overcome resistance to the BCL-2 inhibitor venetoclax[6][10]. The mechanism underlying this effect is the **Pik-75**-mediated downregulation of Mcl-1, which is often upregulated in venetoclax-resistant cells and provides a bypass survival signal[6].

Conclusion and Future Directions

Pik-75 is a promising anti-cancer agent with a unique multi-targeting mechanism of action. Its ability to simultaneously inhibit the PI3K/Akt pathway and the CDK9/Mcl-1 axis provides a powerful and synergistic approach to inducing cancer cell death. Furthermore, its potent activity against DNA-PK suggests potential for combination therapies with DNA-damaging agents. While its clinical development has been hampered by poor pharmacokinetic properties, the

mechanistic insights gained from studying **Pik-75** provide a strong rationale for the development of next-generation inhibitors with similar multi-targeting profiles and improved drug-like properties. Future research should focus on further elucidating the interplay between its various targets and exploring rational combination strategies to maximize its therapeutic potential in a clinical setting.

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